Product packaging for Phenosafranine(Cat. No.:CAS No. 477-73-6)

Phenosafranine

Cat. No.: B147792
CAS No.: 477-73-6
M. Wt: 350.8 g/mol
InChI Key: OARRHUQTFTUEOS-UHFFFAOYSA-N
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Description

Historical Context of Basic Red 2 in Scientific Inquiry

The use of dyes in scientific research, particularly in microscopy, has a long history, enabling scientists to visualize structures that would otherwise be invisible. Basic Red 2, as Safranin O, emerged as one such crucial stain. Its application in biological staining dates back to the late 19th century. It became a classic counterstain in key staining protocols, including the Gram stain and endospore staining, highlighting cell nuclei red wikipedia.org. This historical application underscores its early significance in bacteriology and cell biology, providing a method to differentiate bacterial species and visualize resistant structures like endospores. Beyond bacteriology, Safranin O has also been historically employed for the detection of cartilage, mucin, and mast cell granules in histology and cytology wikipedia.org.

Nomenclature and Classification within Chemical Literature

Basic Red 2 is the common name for the chemical compound with the Colour Index (C.I.) name C.I. Basic Red 2. It is also widely recognized by its primary synonym, Safranin O. nih.govguidechem.comchemicalbook.com Chemically, it is classified as an organic chloride salt. nih.gov Its structure is based on a phenazine (B1670421) core, specifically a 3,7-diamino-2,8-dimethyl-5-phenylphenazin-5-ium (B13782208) counterion. nih.gov

Within chemical literature and databases, Basic Red 2 is identified by several key identifiers:

CAS Registry Number: 477-73-6 guidechem.comchemicalbook.comwikidata.org

PubChem CID: 2723800 nih.govguidechem.comwikidata.orgnih.gov

Molecular Formula: C₂₀H₁₉ClN₄ nih.govguidechem.comchemicalbook.comwikidata.orgcore.ac.uk

Molecular Weight: Approximately 350.85 g/mol chemicalbook.comcore.ac.uk

It is classified as a basic dye, which refers to its cationic nature, allowing it to bind to negatively charged components of cells and tissues. core.ac.uk While sometimes broadly categorized under azo dyes due to the presence of azo linkages in related compounds, Basic Red 2 itself contains a phenazine ring structure rather than a simple azo group. chembk.com

Significance of Basic Red 2 in Contemporary Research Domains

Basic Red 2 (Safranin O) continues to be significant in various contemporary research domains, primarily due to its properties as a stain and indicator. Its utility extends beyond traditional microscopy to areas such as environmental science and analytical chemistry.

In biological research, it remains a standard stain for visualizing cellular components, particularly in microbiology and histology. Its role as a counterstain in the Gram stain procedure is still fundamental for bacterial identification. wikipedia.orgnih.govguidechem.com Research also explores its potential in differential staining techniques for various cell types and structures. wikipedia.orgnih.gov

Beyond biological staining, Basic Red 2 has found application in environmental research, particularly in studies related to wastewater treatment and the removal of dyes from industrial effluents. Its cationic nature makes it amenable to adsorption processes, and research has investigated its removal from aqueous solutions using various adsorbent materials. core.ac.ukresearchgate.net

Studies have explored the adsorption capacity of materials like natural porcellanite and date pits for removing Basic Red 2 from water. core.ac.ukresearchgate.net These studies often involve detailed analysis of adsorption kinetics and equilibrium, applying models such as the Langmuir and Freundlich isotherms to understand the adsorption mechanisms and capacities. core.ac.ukresearchgate.net For instance, research using natural Iraqi porcellanite demonstrated that the adsorption capacity for Basic Red 2 increased with increasing initial dye concentration, and the experimental data correlated well with the Langmuir and Freundlich adsorption isotherms. core.ac.uk Another study using date pits as an adsorbent reported a monolayer saturation capacity for Basic Red 2 adsorption. researchgate.net

Furthermore, Basic Red 2 is used as a redox indicator in analytical chemistry, leveraging its ability to change color upon reduction or oxidation. wikipedia.orgguidechem.com This property makes it useful in titrations and other analytical procedures where the detection of a redox endpoint is required.

The diverse applications of Basic Red 2 in academic research highlight its continued importance as a versatile chemical compound.

Here is a table summarizing some key properties and identifiers of Basic Red 2:

PropertyValueSource
Common NameBasic Red 2 nih.govguidechem.comchemicalbook.com
Primary SynonymSafranin O nih.govguidechem.comchemicalbook.com
C.I. NameC.I. Basic Red 2 nih.govguidechem.comcore.ac.uk
CAS Number477-73-6 guidechem.comchemicalbook.comwikidata.org
PubChem CID2723800 nih.govguidechem.comwikidata.orgnih.gov
Molecular FormulaC₂₀H₁₉ClN₄ nih.govguidechem.comchemicalbook.comwikidata.orgcore.ac.uk
Molecular Weight~350.85 g/mol chemicalbook.comcore.ac.uk
Nature (Dye Type)Cationic dye (Basic dye) guidechem.comcore.ac.uk
Solubility in WaterEasily soluble, forms a red solution chembk.com
Absorption Maxima520 nm core.ac.uk

Detailed Research Findings Examples:

Research on the adsorption of Basic Red 2 by natural porcellanite investigated the influence of initial dye concentration on adsorption capacity. It was observed that the adsorption capacity increased from 4.89 to 46.70 mg/g as the initial concentration ranged from 10 to 100 mg/l. core.ac.uk This indicates that a higher concentration of the dye in the solution provides a stronger driving force for its transfer to the adsorbent material. core.ac.uk The study also found that the removal efficiency became constant at adsorbent doses greater than 0.2g/100ml. core.ac.uk

Another study focusing on the simultaneous adsorption of Basic Red 2 and Basic Violet 3 by date pits reported equilibrium adsorption capacities of 41.95 mg/g for Basic Red 2 when present in a mixture, compared to 92.00 mg/g in an individual solution. academie-sciences.fr This highlights the potential impact of the presence of other dyes on the adsorption of Basic Red 2. The adsorption process in separate systems for both dyes was found to be thermodynamically feasible. academie-sciences.fr

AdsorbentInitial Concentration Range (mg/l)Adsorption Capacity Range (mg/g)Key FindingsSource
Natural Porcellanite10 - 1004.89 - 46.70Adsorption capacity increases with initial concentration; removal efficiency plateaus at higher adsorbent doses. core.ac.uk
Date Pits (in mixture with Basic Violet 3)Not specified in snippet41.95Lower adsorption capacity compared to individual solution adsorption. academie-sciences.fr
Date Pits (individual solution)Not specified in snippet92.00Higher adsorption capacity compared to mixture adsorption. academie-sciences.fr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N4.Cl<br>C20H19ClN4 B147792 Phenosafranine CAS No. 477-73-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-10-phenylphenazin-10-ium-2,8-diamine;chloride
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InChI

InChI=1S/C20H18N4.ClH/c1-12-8-17-19(10-15(12)21)24(14-6-4-3-5-7-14)20-11-16(22)13(2)9-18(20)23-17;/h3-11H,1-2H3,(H3,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARRHUQTFTUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)[N+](=C3C=C(C(=CC3=N2)C)N)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69882-16-2
Record name Poly(safranine T)
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DSSTOX Substance ID

DTXSID60874047
Record name C.I. Basic Red 2
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Molecular Weight

350.8 g/mol
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Physical Description

Dark brown solid; [MSDSonline]
Record name C.I. Basic Red 2
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CAS No.

477-73-6, 69882-16-2
Record name Safranine
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Record name Phenazinium, 3,7-diamino-2,8-dimethyl-5-phenyl-, chloride (1:1)
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Advanced Synthetic Methodologies and Chemical Modifications of Basic Red 2

Derivatization and Structural Analogues of Basic Red 2

Basic Red 2 itself exists in closely related forms, primarily the dimethyl and trimethyl safranin, which are often present in commercial samples wikipedia.orgstainsfile.com. Beyond these, a range of structural analogues and derivatives of safranin and the broader phenazine (B1670421) class have been synthesized to explore variations in properties. Phenosafranine (3,7-diamino-5-phenylphenazinium chloride) is another well-known safranin derivative wikipedia.orggoogle.com.

Synthesis of Phenazine Derivatives and Related Chromophores

The synthesis of phenazine derivatives, the core structure of Basic Red 2, is a key area. Phenazines can be synthesized through various methods. As mentioned, a novel one-pot method using o-phenylenediamine (B120857) and catechol has been developed for synthesizing phenazine google.com. The synthesis of substituted phenazines often involves the condensation and oxidation of appropriately substituted aromatic amines wikipedia.org. The introduction of amino substituents, as seen in Basic Red 2 and other phenazine dyes like Neutral Red and mauveine, is known to increase electron density on the aromatic system and enhance fluorescence quantum yield rsc.org. Recent work also involves the synthesis of triamino-phenazinium dyes and their subsequent functionalization rsc.org.

Functionalization for Enhanced Reactivity or Specificity

Functionalization of the safranine or phenazine core allows for tuning their chemical and photophysical properties. For instance, the synthesis of a p-methoxy derivative of Safranin O demonstrated that this modification increased its two-electron reduction potential by 125 mV nih.gov. This highlights how structural changes can significantly impact the redox behavior of the molecule.

Another example involves the functionalization of phenazine derivatives with guanidino groups. This functionalization has been shown to decrease the HOMO-LUMO gap, significantly increase the fluorescence quantum yield, and improve solubility in both organic solvents and water rsc.org. These functionalized phenazines also offer sites for metal coordination rsc.org.

Recent studies have also explored the post-functionalization of triamino-phenazinium dyes through reactions like acylation or aromatic nucleophilic substitution to introduce electron-withdrawing moieties rsc.org. Further substitution with primary amines can be used to tune the electron density of the phenazinium core, leading to dyes with absorption and emission in the red to near-infrared region rsc.org. These examples demonstrate the power of functionalization in tailoring the properties of Basic Red 2 analogues for specific applications.

Data on the effect of functionalization on reduction potential and fluorescence quantum yield are available from research findings:

CompoundModificationReduction Potential (vs SHE, pH 7.0)Fluorescence Quantum Yield (in H₂O)
Safranin ONone-280 mV (reported average) nih.gov0.06 rsc.org
p-Methoxysafraninep-methoxy group-155 mV (estimated based on Δ) nih.govNot specified
Guanidino-functionalized phenazine derivative (Compound 1)Guanidino groupsNot specified0.0504 (in H₂O) rsc.org

Note: The reduction potential for p-methoxysafranine is estimated by adding the reported 125 mV increase to the reported average for Safranin O.

Catalytic Approaches in Basic Red 2 Synthesis

While the search results extensively discuss the catalytic degradation of Basic Red 2 using various photocatalysts mdpi.comnih.govresearchgate.netcellulosechemtechnol.roresearchgate.netijcce.ac.irmdpi.com, direct information on the use of specific catalytic approaches in the synthesis of Basic Red 2 itself is less detailed within the provided snippets. The general synthesis methods described involve oxidation and condensation reactions, which can sometimes be mediated or enhanced by catalysts, but the specific catalysts used in the standard industrial production of Basic Red 2 are not explicitly detailed in these sources.

However, the broader field of phenazine synthesis and the synthesis of other dyes often involves catalytic methods. For example, research on novel synthetic routes for other compounds mentions the use of catalysts in various steps, such as p-toluenesulfonic acid as a catalyst in acetal (B89532) formation luc.edu. The mention of "Journal of Molecular Catalysis A: Chemical" in relation to safranin in one source suggests that catalytic approaches in safranin chemistry, potentially including synthesis, are an area of study wikipedia.org. While direct catalytic synthetic routes solely focused on Basic Red 2 were not prominently detailed in the search results, the synthesis of related phenazine structures and the broader chemical reactions involved in dye synthesis often utilize catalytic methods to improve efficiency, selectivity, or yield.

Spectroscopic and Advanced Analytical Characterization of Basic Red 2

Advanced UV-Visible Spectrophotometry for Basic Red 2 Analysis

UV-Visible (UV-Vis) spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the spectrum. msu.edumasterorganicchemistry.com For colored compounds like Basic Red 2, the absorption in the visible region is responsible for its observed color.

Quantitative Analysis and Molar Extinction Coefficients

UV-Vis spectrophotometry is routinely employed for the quantitative analysis of Basic Red 2 in solution. The concentration of the dye can be determined using the Beer-Lambert Law, which relates absorbance to molar concentration, path length, and molar extinction coefficient. spiedigitallibrary.org The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. For Basic Red 2, the maximum absorbance typically falls within the visible spectrum, contributing to its red appearance. While specific values for the molar extinction coefficient of Basic Red 2 were not consistently available across the search results, studies on other red dyes highlight the importance of this parameter for quantitative analysis. ekb.egchegg.comchegg.com

Spectroscopic Behavior of Isomeric Forms

Basic Red 2, particularly commercial preparations, can exist as a mixture of positional isomers, although often assumed to be a single compound. wikipedia.orgresearchgate.net These isomeric forms can exhibit subtle differences in their electronic structures, leading to variations in their UV-Vis absorption spectra. Studies on other dye isomers have shown that even minor structural differences can result in shifts in absorption maxima and changes in extinction coefficients. researchgate.net Analyzing the UV-Vis spectra of different safranin isomers can help in identifying and potentially quantifying the presence of these related compounds in a sample. researchgate.netnih.govplos.org

Fluorescence Spectroscopy and Quantum Yield Studies of Basic Red 2

Fluorescence spectroscopy provides information about the excited states of a molecule and its ability to emit light after absorbing photons. Basic Red 2 is known to be a fluorochrome, meaning it exhibits fluorescence when exposed to selected wavelengths of light. nih.govchemicalbook.com

Emission Maxima and Vibrational Relaxation Phenomena

Upon excitation with light, Basic Red 2 molecules are promoted to higher electronic energy levels. Through a process called vibrational relaxation, they quickly lose some energy and transition to the lowest vibrational level of the excited state before emitting a photon and returning to the ground state. The wavelength of the emitted light corresponds to the fluorescence emission maximum. The difference in energy between the absorbed and emitted light results in a Stokes shift, where the emission spectrum is typically shifted to longer wavelengths compared to the absorption spectrum. researchgate.netbspublications.net Studies on safranin dyes have investigated their absorption and fluorescence spectra, including emission maxima. researchgate.netnih.govplos.orgresearchgate.nethackaday.io The specific emission maximum for Basic Red 2 can be influenced by factors such as the solvent environment. researchgate.netrsc.org

The quantum yield of fluorescence (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. rsc.org Research on fluorescent dyes, including those with basic groups, explores the relationship between molecular structure, solvent properties, and quantum yield. rsc.orgrsc.org While a specific quantum yield value for Basic Red 2 was not prominently found, studies on related red fluorescent dyes highlight the experimental methods used to determine this value and the factors influencing it, such as dye concentration. researchgate.netrsc.orgrsc.orgscirp.org

Comparative Fluorescence of Basic Red 2 Isomers

As with absorption, different isomeric forms of Basic Red 2 can exhibit distinct fluorescence properties. Variations in molecular structure among isomers can affect their excitation and emission spectra, as well as their fluorescence quantum yields. researchgate.netnih.govplos.orgrsc.org Comparative fluorescence studies of safranin isomers have shown differences in their fluorescence behavior, with some isomers being fluorescent while others are not. researchgate.netnih.govplos.org Analyzing these differences is valuable for understanding the photophysical behavior of Basic Red 2 and for characterizing samples that may contain mixtures of isomers.

Chromatographic Separations and Purity Assessment of Basic Red 2

Chromatographic techniques are essential for separating components within a mixture and assessing the purity of a compound. For a dye like Basic Red 2, which can exist with related impurities or isomers, chromatography plays a vital role in its characterization and quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture based on their differential interactions with a stationary phase and a mobile phase. HPLC has been successfully applied in the analysis of safranin samples, particularly for identifying and separating different safranin isomers. researchgate.net The chromatographic profile obtained from HPLC provides information about the number of components in a sample and their relative abundance, allowing for the assessment of purity. researchgate.net Certified Reference Materials of Basic Red 2 are available, indicating the importance of purity assessment for its various applications. accustandard.com

Other chromatographic methods may also be applicable for the analysis of Basic Red 2, depending on the specific analytical requirements and the nature of the sample matrix. The separation achieved through chromatography can also be coupled with spectroscopic detectors (e.g., UV-Vis or fluorescence detectors) to provide more detailed information about the separated components.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple yet effective technique for the analysis of Basic Red 2. It is used to check for the absence of impurities in Safranin O. Furthermore, TLC can be coupled with other spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), to enhance its analytical capabilities. TLC-SERS has been demonstrated as a method capable of recognizing synthetic dyes, including their isomers and degradation products, within complex mixtures. In TLC analysis of Safranine O, a spot with a low retention factor (Rf 0.58) has been observed for a specific form of the dye.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS, LC-Q-TOF-MS), is a powerful technique for the identification and structural characterization of Basic Red 2 indiamart.comctdbase.org. MS can confirm the molecular weight of the compound and provide insights into its structure through fragmentation pattern analysis uni.lu.

Studies utilizing LC-Q-TOF-MS have examined the fragmentation patterns of Basic Red 2 indiamart.comctdbase.org. Basic Red 2 shows a precursor ion at m/z 315.32 indiamart.com. Upon fragmentation, characteristic product ions are observed indiamart.com. Reported product ions for Basic Red 2 include those at m/z 299.30, 210.24, and 237.26 indiamart.com. The MS fragmentation patterns of Basic Red 2 have been studied and proposed fragmentation schemes are available in the literature indiamart.comctdbase.org. For many prohibited dyes, including Basic Red 2, their MS fragmentation patterns were reported for the first time in recent research indiamart.com.

Here is a table summarizing the observed ions for Basic Red 2 in MS analysis:

Ion Typem/z ValueSource
Precursor Ion315.32 indiamart.com
Product Ion299.30 indiamart.com
Product Ion210.24 indiamart.com
Product Ion237.26 indiamart.com

Infrared and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide valuable information about the functional groups and molecular structure of a compound. They can be used for the structural elucidation of Basic Red 2.

Raman spectroscopy is capable of simultaneously analyzing multiple molecular species. Both Raman and Surface-Enhanced Raman Spectroscopy (SERS) have been applied to the study of Safranin O. Specific peaks in the Raman spectrum of Safranine O have been assigned to particular vibrational modes, often aided by Density Functional Theory (DFT) calculations. For example, a strong signal observed at 371 cm⁻¹ in the Raman spectrum of a specific form of Safranine O (characterized by an Rf of 0.58 in TLC) has been attributed to a combination of phenazine (B1670421) ring CC stretching, CCC bending, and CCN bending vibrations.

Infrared spectroscopy provides information at the functional group level. The combination of IR and Raman spectroscopy allows for a more detailed and accurate understanding of the molecular structure. FTIR (Fourier-Transform Infrared) spectroscopy, along with Raman spectroscopy, has been used to confirm the presence of various functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for determining the detailed molecular structure of organic compounds, including Basic Red 2. Two-dimensional NMR spectroscopy has been successfully applied to determine the chemical structures of the major components found in commercial preparations of Safranine O, revealing the presence of multiple positional isomers uni.lufishersci.ca.

NMR analysis has been used to identify and characterize the structures of at least three major Safranine isomers fishersci.ca. The atom assignments within these structures are typically made based on the analysis of NMR spectra, often following biochemical numbering systems for related molecules fishersci.ca. Techniques such as the 1,1-ADEQUATE spectrum have been utilized in NMR studies to differentiate between possible isomeric structures fishersci.ca. The ability of NMR to elucidate the structures of these closely related isomers is particularly important given that commercial sources of Safranine O, while often assumed to be a single compound, can contain a mixture of isomers.

Theoretical and Computational Chemistry Studies of Basic Red 2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential tools for investigating the electronic structure and predicting the reactivity of molecules like Basic Red 2. These methods provide insights into the distribution of electrons, energy levels, and potential reaction sites.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. DFT calculations have been applied to study basic dyes, including Basic Red 2, particularly in the context of their degradation through advanced oxidation processes. e-journals.inresearchgate.net By using functionals like CAM-B3LYP and basis sets such as 6-31++G(d,p), researchers can determine parameters like local and global reactivity indices. e-journals.inresearchgate.net These indices help identify the sites within the molecule that are most susceptible to radical attacks, which is crucial for understanding degradation mechanisms in water treatment. e-journals.inresearchgate.net Studies have shown that the most reactive sites in Basic Red 2 and similar dyes are often located within the phenazine (B1670421) chromophore. e-journals.inresearchgate.net DFT calculations can also provide information on parameters such as hardness (η), which is important for describing molecular stability and reactivity. researchgate.net

Ab Initio Methods for Reactive Site Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study the reactive sites of molecules. In the context of basic dyes and their degradation by advanced oxidation, ab initio methods have been used to theoretically determine the attack sites most reactive to radical species. e-journals.inresearchgate.net This approach complements DFT calculations and helps in predicting preliminary degradation mechanisms by identifying where radical attacks are most likely to occur on the dye molecule. e-journals.inresearchgate.net The results from ab initio methods regarding reactive sites have shown good agreement with experimental findings. e-journals.inresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations can provide insights into the conformational analysis of molecules and their interactions with their environment, such as solvents or other molecules. wikipedia.org While specific studies focusing solely on the conformational analysis and interactions of Basic Red 2 using MD simulations were not prominently found in the search results, MD simulations are a standard tool in computational chemistry for understanding the dynamic behavior and interactions of organic molecules in various environments. wikipedia.orgacs.orgulakbim.gov.tr These simulations can reveal how the flexibility of Basic Red 2 might influence its binding to materials (like textile fibers or biological structures) or its behavior in solution.

Computational Modeling of Reaction Mechanisms Involving Basic Red 2

Computational modeling is used to elucidate the step-by-step processes of chemical reactions. For Basic Red 2, computational studies have focused on modeling its degradation reaction mechanisms, particularly in the context of advanced oxidation processes used for water depollution. e-journals.inresearchgate.net By combining theoretical calculations, such as DFT, with the concept of reactive sites, researchers can propose and evaluate potential degradation pathways. e-journals.inresearchgate.net The goal is to understand how radical species initiate the breakdown of the dye molecule and what intermediate products are formed. e-journals.inresearchgate.net These computational studies aim to provide a theoretical basis for the experimentally observed degradation mechanisms, helping to optimize water treatment processes. e-journals.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Basic Red 2 Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical relationships between the structural and chemical properties of molecules and their biological or chemical activities. vbspu.ac.in QSAR models can be used to predict the activity of new compounds based on their molecular descriptors without the need for experimental synthesis and testing. vbspu.ac.in While direct QSAR studies specifically on Basic Red 2 analogs were not extensively detailed in the search results, QSAR modeling is a recognized approach for studying the properties of dyes and other organic compounds. researchgate.netfrontiersin.orgresearchgate.netqsartoolbox.org Studies on other dyes have demonstrated the use of QSAR to predict properties like removal efficiency during treatment processes, correlating experimental removal rates with quantum chemical and physicochemical parameters. researchgate.netfrontiersin.org This suggests that QSAR could be applied to Basic Red 2 and its analogs to predict various properties, such as their environmental fate, toxicity, or performance as dyes, based on their molecular structures and computationally derived descriptors.

Environmental Remediation and Degradation Pathways of Basic Red 2

Adsorption Studies for Basic Red 2 Removal from Aqueous Systems

Adsorption is a widely studied method for removing Basic Red 2 from aqueous solutions due to its effectiveness and versatility scirp.orgresearchgate.net. This process involves the accumulation of dye molecules onto the surface of a solid adsorbent material.

Adsorbent Material Development and Characterization

A variety of materials, both natural and modified, have been developed and characterized for their ability to adsorb Basic Red 2. Characterization techniques such as FTIR, SEM, BET, and XRD are commonly used to understand the surface properties, morphology, and structure of these adsorbents, which influence their adsorption capacity scirp.orgresearchgate.net.

Natural Adsorbents (e.g., Clinoptilolite, Bentonite (B74815), Kaolinite (B1170537) Clay, Date Pits)

Natural materials offer a cost-effective and environmentally friendly approach to dye removal nih.govmdpi.com.

Bentonite: Bentonite clay has demonstrated high adsorption capacity for Basic Red 2, primarily attributed to cation exchange mechanisms researchgate.netacs.org. Studies have shown that bentonite can rapidly remove a significant percentage of the dye, with 80-90% removal observed within the first 2-3 minutes researchgate.netacs.org. The removal efficiency of Basic Red 2 by bentonite has been found to increase with increasing solution pH researchgate.netacs.org.

Kaolinite Clay: Natural raw kaolinite clay has been investigated as an adsorbent for Basic Red 2 (Safranin-O) scirp.org. Characterization of kaolinite typically involves techniques like XRD, BET, and FTIR to analyze its structural and surface properties scirp.org. Studies have evaluated the effects of parameters such as pH, temperature, initial dye concentration, and contact time on the adsorption capacity of kaolinite scirp.org.

Date Pits: Raw date pits, an abundant agricultural waste, have been explored as a low-cost adsorbent for Basic Red 2 researchgate.netresearchgate.netacademie-sciences.fr. Characterization using techniques like FTIR, SEM, BET, and XRD helps understand the material's suitability for adsorption researchgate.net. Date pits have shown promising results for removing Basic Red 2 from aqueous solutions in batch equilibrium adsorption studies researchgate.net. The monolayer saturation capacity for Basic Red 2 adsorption onto date pits was found to be 66.22 mg/g in one study, while another reported a maximum adsorption capacity of 92 mg/g in individual solutions researchgate.netresearchgate.net.

Here is a table summarizing some findings on natural adsorbents for Basic Red 2:

AdsorbentKey Finding(s)Adsorption Capacity (mg/g) (if reported)Citation
BentoniteHigh adsorption capacity due to cation exchange; rapid removal (80-90% in 2-3 min)Not explicitly stated in snippets researchgate.netacs.org
Kaolinite ClayEvaluated for effects of pH, temperature, concentration, contact timeNot explicitly stated in snippets scirp.org
Raw Date PitsLow-cost adsorbent; promising removal efficiency66.22 (monolayer saturation) researchgate.net, 92 (individual solutions) researchgate.net researchgate.netresearchgate.net
Modified Biomass and Hydrochar Adsorbents

Biomass and derived hydrochar materials are also utilized as adsorbents, often after modification to enhance their adsorption capabilities researchgate.netmatterofgas.euresearchgate.netmdpi.com.

Activated Biomass Charcoal from Peanut Shells: Activated biomass charcoal produced from peanut shells has been effectively used for Basic Red 2 removal in both batch and column systems dergipark.org.tr. Characterization using SEM and FT-IR indicated that surface adsorption likely occurs on the heterogeneous surface of the material dergipark.org.tr. Adsorption percentages between 82.40% and 99.91% were determined in batch systems under various conditions, and column adsorption reached 99.50% dergipark.org.tr.

Hydrochar from Black Tea and Tomato Stem: Hydrochar prepared from materials like black tea and tomato stem using subcritical water conditions has been investigated for color removal from Safranin-O (Basic Red 2) wastewater researchgate.net. Studies evaluate the adsorption performance of these hydrochars researchgate.net. Hydrochar generally exhibits superior adsorption capacity and faster action compared to the original biomass due to increased surface area, surface complexation, and pore volume researchgate.net.

Modified Sawdust: Natural sawdust and chemically modified activated sawdust have been evaluated for Basic Red 2 removal researchgate.net. Modification with a caustic soda solution (NaOH) introduced functional groups (-ONa) that improved sorption efficiency by increasing surface polarity and sorption site power researchgate.net.

Adsorption Kinetics and Mechanism Investigations

Understanding the kinetics and mechanisms of Basic Red 2 adsorption is crucial for designing efficient treatment systems scirp.orgacademie-sciences.frresearchgate.netmatterofgas.euresearchgate.netjocpr.comresearchgate.netpjoes.com. Kinetic studies help determine the rate of adsorption and the factors influencing it.

Pseudo-First-Order and Pseudo-Second-Order Models

The pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze adsorption data and determine the rate-limiting step scirp.orgacademie-sciences.frresearchgate.netmatterofgas.euresearchgate.netjocpr.comresearchgate.netpjoes.com.

Many studies on Basic Red 2 adsorption onto various adsorbents, including bentonite, activated biomass charcoal, and date pits, have found that the pseudo-second-order kinetic model provides a better fit to the experimental data compared to the pseudo-first-order model researchgate.netresearchgate.netacs.orgdergipark.org.trjocpr.comresearchgate.net. This suggests that the adsorption rate is primarily controlled by a chemisorption process involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate jocpr.com.

For instance, the adsorption kinetics of Basic Red 2 onto bentonite was shown to be pseudo-second-order researchgate.netacs.org. Similarly, studies using activated biomass charcoal from peanut shells and date pits also found that the pseudo-second-order model best described the adsorption kinetics researchgate.netdergipark.org.tr.

Here is a table summarizing kinetic model findings for Basic Red 2 adsorption:

AdsorbentBest Fit Kinetic ModelIndicated Mechanism (if reported)Citation
Activated biomass charcoalPseudo-second-orderChemisorption likely involved dergipark.org.tr
BentonitePseudo-second-orderCation exchange researchgate.netacs.org
Raw Date PitsPseudo-second-orderNot explicitly stated in snippets researchgate.netacademie-sciences.fr
Natural Raw Kaolinite ClayPseudo-second-orderNot explicitly stated in snippets scirp.org
Activated carbon from citrus peelsPseudo-second-orderChemisorption jocpr.com
Intra-particle Diffusion Models

Studies investigating the adsorption of Basic Red 2 on adsorbents like kaolinite clay and date pits have utilized intra-particle diffusion models scirp.orgresearchgate.netacademie-sciences.fr.

For kaolinite clay, the intraparticle diffusion model was followed, but it was revealed that diffusion is not the only rate-controlling step scirp.org.

Research on date pits also indicated that intraparticle diffusion was not the sole controlling step and could be associated with other transfer resistances researchgate.net. In binary systems with Basic Violet 3, intraparticle diffusion was found to be the controlling step in mass transfer mechanisms for both dyes researchgate.netacademie-sciences.fracademie-sciences.fr.

Adsorption Equilibrium Isotherms

The adsorption of Basic Red 2 onto various materials is commonly studied using equilibrium isotherm models to understand the interaction between the dye and the adsorbent at a constant temperature. These models describe how dye molecules distribute between the liquid phase and the solid phase at equilibrium.

Langmuir and Freundlich Models

The Langmuir and Freundlich models are two of the most widely applied isotherm models for describing the adsorption of Basic Red 2. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites iwaponline.com. The Freundlich model, conversely, describes multilayer adsorption on heterogeneous surfaces iwaponline.combohrium.com.

Studies investigating the adsorption of Basic Red 2 on different adsorbents have shown varying degrees of fit to these models. For instance, the adsorption equilibrium data of Basic Red 2 on bentonite was found to be well fitted by the Langmuir adsorption isotherm model, suggesting a monolayer adsorption process on the bentonite surface researchgate.net. Similarly, the Langmuir model showed good agreement with experimental data for the adsorption of Basic Red 2 onto natural raw kaolinite clay scirp.org. In the case of simultaneous adsorption of Basic Red 2 and Basic Violet 3 by date pits, modified Langmuir and P-factor Langmuir isotherms provided the best fit for Basic Red 2 academie-sciences.fr. Conversely, the adsorption of Basic Red 2 by activated biomass charcoal produced from peanut shells was found to obey the Freundlich isotherm, indicating adsorption on a heterogeneous surface dergipark.org.tr. Another study on date pits also investigated Langmuir and Freundlich models, among others, to fit equilibrium data for Basic Red 2 adsorption researchgate.net.

Multi-parameter Isotherm Models

Beyond the two-parameter models, multi-parameter isotherm models are also employed to provide a more comprehensive description of Basic Red 2 adsorption, particularly on heterogeneous surfaces or in complex systems. Models such as Redlich-Peterson, Sips, Toth, and Khan have been applied in the context of basic dye adsorption, including Basic Red 2. academie-sciences.frnih.govajol.infonih.govajol.infodergipark.org.tr The Redlich-Peterson isotherm, for example, combines features of both Langmuir and Freundlich models and can describe adsorption on both homogeneous and heterogeneous surfaces dergipark.org.tr. The Sips isotherm, a combination of Langmuir and Freundlich, is useful for predicting adsorption on heterogeneous surfaces and reduces to the Langmuir isotherm at low adsorbate concentrations ajol.infoajol.infodergipark.org.tr. Studies on the simultaneous adsorption of Basic Red 2 have also utilized models like the Jain and Snoeyink (J-S) modified Langmuir and P-factor Langmuir to model equilibrium in bi-component systems academie-sciences.fr.

Thermodynamic Analysis of Basic Red 2 Adsorption

Thermodynamic studies provide insights into the energy changes and feasibility of the adsorption process. Parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) are typically evaluated at different temperatures.

For the adsorption of Basic Red 2, thermodynamic analysis has revealed varying characteristics depending on the adsorbent. The simultaneous adsorption of Basic Red 2 and Basic Violet 3 onto date pits was found to be an endothermic process based on positive enthalpy values academie-sciences.fr. The sorption process in separate systems for Basic Red 2 was thermodynamically feasible, indicated by negative free enthalpy values academie-sciences.fr. For the adsorption of Basic Red 2 onto natural raw kaolinite, the activation energy, change of Gibbs free energy, enthalpy, and entropy of adsorption were evaluated scirp.org. Another study investigating basic dye adsorption, including Basic Red 2, onto clay interpolated with cationic surfactant, reported that the adsorption process was spontaneous and endothermic ajol.info. Similarly, the adsorption of Neutral Red, a cationic dye, on natural clay was found to be spontaneous dergipark.org.tr. While a study on Reactive Red 2 adsorption showed an exothermic and spontaneous process bohrium.com, the nature of Basic Red 2 adsorption is often reported as endothermic and spontaneous with certain adsorbents academie-sciences.frajol.info.

Influence of Environmental Parameters on Adsorption (pH, Temperature, Initial Concentration, Salt Effects)

Environmental parameters significantly influence the efficiency of Basic Red 2 adsorption. Key factors include the solution pH, temperature, initial dye concentration, and the presence of salts.

Solution pH plays a crucial role, primarily by affecting the surface charge of the adsorbent and the ionization state of the dye. For Basic Red 2, which is a cationic dye, higher pH values generally favor adsorption onto negatively charged surfaces due to electrostatic attraction researchgate.netaimspress.comaimspress.comnih.gov. Studies have shown increased removal efficiency with increasing solution pH researchgate.net. Maximum degradation or adsorption efficiency for Basic Red 2 has been observed at alkaline pH values, such as pH 10 when using Nb2O5 nanocatalyst for degradation aimspress.comaimspress.com, or at pH 7.7 for adsorption onto date pits researchgate.net. At lower pH values, the positively charged adsorbent surface can repel the cationic dye molecules, leading to decreased adsorption nih.gov.

The effect of temperature on Basic Red 2 adsorption varies with the adsorbent. For some adsorbents, increasing temperature leads to increased adsorption capacity, indicating an endothermic process academie-sciences.frajol.info. However, other studies have found that temperature changes within a certain range (e.g., 15-45 °C) had little effect on the adsorption process researchgate.net. The adsorption capacity can increase with rising dye concentration up to a saturation point bohrium.com.

The presence of salts (ionic strength) can influence adsorption by competing with the dye molecules for adsorption sites or by affecting the aggregation of dye molecules. For the adsorption of Basic Red 2 by bentonite, the addition of sodium chloride was found to have little effect on the adsorption process, suggesting that electrostatic interactions were not the dominant factor researchgate.net. However, for other dyes, increased ionic strength has been reported to increase dye removal, attributed to dye aggregation psu.edu.

Photocatalytic Degradation of Basic Red 2

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts to break down organic pollutants like Basic Red 2 in the presence of light. This method offers a promising route for the mineralization of recalcitrant dyes. mdpi.comcellulosechemtechnol.ro

The photocatalytic degradation of Basic Red 2 (Safranin O) has been investigated using various photocatalysts under UV or visible light irradiation. The process typically involves the generation of reactive species, such as hydroxyl radicals (•OH), which attack and degrade the dye molecules. cellulosechemtechnol.roaijr.org

Studies have shown that the efficiency of photocatalytic degradation is influenced by factors such as the type and amount of photocatalyst, initial dye concentration, pH, and light intensity. mdpi.comaimspress.comaimspress.comnih.govrjpbcs.com Increasing the initial dye concentration generally decreases the degradation percentage due to the inner filter effect and competition for active sites on the catalyst surface mdpi.comrjpbcs.com. The pH of the solution also plays a significant role, with higher pH values often favoring degradation, particularly with TiO2-based catalysts, due to increased adsorption of the dye onto the negatively charged catalyst surface and the availability of hydroxyl ions mdpi.comaimspress.comaimspress.comrjpbcs.com.

Development of Novel Photocatalysts for Basic Red 2 Degradation

Significant research efforts have focused on developing novel and more efficient photocatalysts for the degradation of Basic Red 2. These materials aim to enhance light absorption, improve charge separation, and increase the generation of reactive species.

Examples of photocatalysts explored for Basic Red 2 degradation include nanocrystalline WO3, which showed faster degradation rates compared to commercial TiO2 Degussa P25 under UV laser irradiation mdpi.comnih.gov. Silver-modified TiO2 (Ag-TiO2) has also demonstrated high efficiency in degrading Basic Red 2 under UV light mdpi.comresearchgate.net. Other materials investigated include ZnS nanophotocatalysts, Nb2O5 nanocatalysts, Ag3PO4, and NiO-MgO catalysts, which have shown promising photocatalytic activity under different light sources and conditions aimspress.comaimspress.comcellulosechemtechnol.roaijr.orgrjpbcs.comdoaj.org. The development of composite materials and modifications to existing photocatalysts are ongoing areas of research to improve the degradation efficiency and kinetics of Basic Red 2. cellulosechemtechnol.roresearchgate.net

Mechanism of Photo-oxidation and Radical Species Identification

Photocatalytic degradation of Basic Red 2 typically involves the generation of reactive radical species upon irradiation of a semiconductor catalyst with UV or visible light aimspress.commdpi.com. These radicals are primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), along with holes (h⁺) mdpi.comsciengine.com. The UV radiation causes photoexcitation of the semiconductor catalyst, leading to the generation of electron-hole pairs aimspress.com. The holes can react with water or hydroxide (B78521) ions to produce •OH radicals, while the electrons can react with oxygen to form •O₂⁻ radicals mdpi.com. These highly reactive species then attack the dye molecules, leading to their degradation aimspress.commdpi.com.

Studies on the photo-oxidation of Safranin-O (Basic Red 2) in the presence of hydrogen peroxide under UV irradiation have indicated a radical-initiated mechanism for dye degradation researchgate.net. The degradation pathway can involve deamination, breaking of the azo linkage, ring opening, and electrophilic addition of •OH radicals, ultimately leading to mineralization into CO₂ and H₂O aimspress.com.

Optimization of Photocatalytic Reaction Parameters (pH, Catalyst Loading, Light Source, Dye Concentration)

Several parameters significantly influence the efficiency of photocatalytic degradation of Basic Red 2. These include the initial dye concentration, catalyst dose, pH of the solution, and the light source aimspress.comresearchgate.net.

pH: The pH of the solution plays a crucial role. For instance, in the photocatalytic degradation of Basic Red 2 using Nb₂O₅ nanocatalyst, increasing the pH from 3 to 10 increased the degradation percentage, with the highest degradation observed at pH 10 aimspress.comaimspress.com. This is attributed to the surface charge of the catalyst and the ionic form of the dye at different pH values. The zero point charge (pHzpc) of Nb₂O₅ is around 4.95, meaning the catalyst surface is positively charged in acidic media and negatively charged in alkaline conditions aimspress.comaimspress.com. Basic Red 2, having an amine group, is positively charged aimspress.comaimspress.com. Therefore, effective degradation on the negatively charged catalyst surface is favored in alkaline conditions aimspress.comaimspress.com.

Catalyst Loading: The amount of photocatalyst used affects the degradation efficiency. Increasing the catalyst loading generally increases the number of active sites available for the reaction, leading to enhanced degradation researchgate.netnih.gov. However, exceeding an optimal catalyst dose can lead to decreased efficiency due to light scattering and agglomeration of catalyst particles, reducing the penetration of light into the solution nih.govresearchgate.net.

Light Source: The type and intensity of the light source are critical as they provide the energy for catalyst excitation eeer.org. UV light is commonly used, especially with wide bandgap semiconductors like TiO₂ eeer.org. The intensity of the light source directly impacts the rate of radical generation nih.gov.

Dye Concentration: The initial concentration of the dye also affects the degradation rate. Generally, as the initial dye concentration increases, the degradation efficiency decreases aimspress.comresearchgate.net. This is because at higher dye concentrations, more dye molecules compete for the limited active sites on the catalyst surface and absorb a significant amount of the incident light, reducing the light reaching the catalyst aimspress.comresearchgate.netscirp.org.

Kinetic Modeling of Photocatalytic Degradation

The kinetics of photocatalytic degradation of organic dyes, including Basic Red 2, are often described by the Langmuir-Hinshelwood (L-H) model nih.govmdpi.com. This model relates the reaction rate to the concentration of the substrate (dye) and its adsorption onto the catalyst surface mdpi.com.

Studies on the degradation of Basic Red 2 under various conditions, including sonolysis, photocatalysis, and sonophotocatalysis, have shown that the reaction typically follows first-order kinetics aimspress.com. The linear correlation between -ln(C/C₀) and time supports a first-order reaction model aimspress.com. The rate constant (k) is determined from the slope of these plots aimspress.com. The regression coefficients (r²) obtained under different experimental conditions are often close to 0.98 to 0.99, confirming the applicability of the first-order kinetic model aimspress.com. Pseudo-first-order models are commonly used to describe the kinetics when the variation in the pollutant's concentration over time is the primary focus nih.gov.

Sonocatalytic and Sonophotocatalytic Degradation of Basic Red 2

Sonocatalysis and sonophotocatalysis are advanced oxidation processes that utilize ultrasound, either alone or in combination with light and a catalyst, for the degradation of pollutants like Basic Red 2 aimspress.comsciengine.comaimspress.com.

Sonocatalytic degradation involves the use of ultrasound in the presence of a catalyst. Ultrasound creates cavitation bubbles in the liquid, and their collapse generates localized high temperatures and pressures, producing reactive species such as •OH radicals aimspress.com. Studies have shown that sonocatalytic degradation of Basic Red 2 can be effective, with the production of reactive oxygen species like •OH and •O₂⁻ playing major roles sciengine.com. For instance, using calcined ZnWO₄ as a catalyst, a degradation ratio of over 90% was achieved under optimal sonocatalytic conditions sciengine.com.

Sonophotocatalysis combines ultrasound and photocatalysis, leveraging the synergistic effects of both processes aimspress.comaimspress.comdeswater.com. Ultrasound can enhance photocatalysis by improving mass transfer, cleaning the catalyst surface, and increasing the generation of reactive radicals aimspress.comaimspress.com. In sonophotocatalytic degradation of Basic Red 2 using a Nb₂O₅ nanocatalyst, the combined effect of ultrasound and UV irradiation significantly increased the degradation efficiency compared to sonolysis or photolysis alone aimspress.comaimspress.com. The degradation in both photocatalysis and sonophotocatalysis is primarily attributed to the generation of •OH radicals aimspress.comaimspress.com.

Data from a study comparing different degradation processes for Basic Red 2 (40 mg/L at pH 10, 1 g/L Nb₂O₅) showed the following approximate degradation percentages after 120 minutes:

ProcessDegradation (%)
Photolysis0.22
Sonolysis21
Photocatalysis84
Sonophotocatalysis89

This table illustrates the enhanced degradation achieved when combining sonication and photocatalysis aimspress.comaimspress.com.

Advanced Oxidation Processes (AOPs) for Basic Red 2 Dissociation

Advanced Oxidation Processes (AOPs) are a range of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with radical species, primarily hydroxyl radicals (•OH) researchgate.netmdpi.com. AOPs are considered effective methods for the dissociation and mineralization of persistent dyes like Basic Red 2 e-journals.inresearchgate.net.

AOPs involve the generation of highly reactive oxidant species that attack and break down complex organic molecules into simpler, less harmful substances, ideally leading to CO₂ and H₂O e-journals.inresearchgate.net. Common AOPs include Fenton and photo-Fenton processes, ozonation, UV/H₂O₂, and photocatalysis researchgate.netmdpi.com.

Theoretical studies on the degradation of basic dyes, including Basic Red 2, by advanced oxidation have aimed to identify the most reactive sites for radical attacks e-journals.inresearchgate.net. These studies suggest that the majority of reactive sites are located within the phenazine (B1670421) chromophore structure of the dyes e-journals.in. The generation of •OH radicals, often through the dissociation of hydrogen peroxide catalyzed by metal ions or UV light, is central to the effectiveness of many AOPs e-journals.inmdpi.comresearchgate.net.

Membrane Separation Techniques for Basic Red 2 Removal

Membrane separation techniques, such as nanofiltration (NF) and ultrafiltration (UF), offer promising approaches for the removal of dyes, including Basic Red 2, from wastewater ije.irmdpi.comiwaponline.com. These techniques physically separate pollutants based on size, charge, and other membrane-solute interactions sustainability-directory.commdpi.com.

Membrane processes are considered environmentally friendly and can be effective for treating colored wastewaters ije.irjwent.net. They operate by applying a driving force, such as pressure, across a semi-permeable membrane that retains certain components while allowing others to pass through sustainability-directory.commdpi.com.

Nanofiltration and Ultrafiltration Membrane Performance

Nanofiltration (NF) and Ultrafiltration (UF) are pressure-driven membrane processes with different pore sizes and separation capabilities sustainability-directory.com. UF membranes typically have larger pores than NF membranes and are effective for removing suspended solids, colloids, and larger molecules sustainability-directory.com. NF membranes have smaller pores and can reject smaller molecules, including many dyes and multivalent ions, based on both size exclusion and electrostatic interactions (Donnan exclusion) mdpi.comresearchgate.netdeswater.com.

Studies have demonstrated the effectiveness of both NF and UF membranes for dye removal. For Basic Red 2, specifically, nanofiltration membranes have shown high rejection rates. One study reported a rejection of 99.82% for Basic Red 2 using a tight nanofiltration membrane with multi-charged nanofilms researchgate.net. The performance of NF membranes for dye removal is influenced by factors such as dye concentration, pH, and the presence of salts mdpi.comnih.gov. Increasing dye concentration can sometimes lead to enhanced dye removal up to a certain point nih.gov. The pH of the solution can influence the charge of the dye molecules and the membrane surface, affecting electrostatic interactions and thus rejection mdpi.comdeswater.com.

Ultrafiltration membranes can also be used for dye removal, although their effectiveness depends on the membrane's molecular weight cut-off (MWCO) and the size and aggregation state of the dye molecules researchgate.neticm.edu.pl. UF membranes with appropriate MWCO can effectively separate reactive dyes icm.edu.pl. The separation mechanism in UF can involve size exclusion, electrostatic repulsion, and adsorption of dye particles within the membrane pores icm.edu.pl. The performance of UF membranes is affected by operating pressure, feed concentration, and pH jwent.netdeswater.com.

Data on nanofiltration membrane performance for various dyes, including Basic Red 2, highlights high rejection rates. For instance, a study using a specific nanofiltration membrane showed the following rejections for different dyes:

DyeRejection (%)
Congo Red100
Victoria Blue B99.93
Brilliant Green99.91
Basic Red 299.82
Neutral Red99.03

This table indicates the high efficiency of nanofiltration for removing Basic Red 2 researchgate.net.

Integrated Photocatalysis-Membrane Separation Systems

Integrated photocatalysis-membrane separation systems combine the oxidative power of photocatalysis with the separation capabilities of membrane filtration for the treatment of dye-containing wastewater beilstein-journals.orgresearchgate.net. This synergistic approach allows for the degradation of dyes by photocatalysts while the membrane retains the catalyst particles and larger degradation products, ensuring a cleaner permeate beilstein-journals.orgresearchgate.net.

In these systems, photocatalysts, commonly metal oxides like TiO₂, are exposed to UV or visible light, generating reactive species such as hydroxyl radicals (•OH) that can oxidize organic molecules, including dyes, leading to their degradation and potentially complete mineralization beilstein-journals.orgunipa.it. The membrane component, often a nanofiltration or ultrafiltration membrane, is used to separate the photocatalyst from the treated water and can also retain undegraded dye molecules and intermediate products, allowing for their further degradation in the photocatalytic reactor beilstein-journals.orgunipa.it.

Different configurations of photocatalytic membrane reactors (PMRs) exist, including those with suspended catalysts and those with catalysts immobilized on the membrane beilstein-journals.orgresearchgate.net. Immobilizing the photocatalyst on the membrane can help reduce membrane fouling and facilitate catalyst recovery researchgate.net. Studies have shown that combined photocatalysis and membrane processes can achieve high removal rates for dyes beilstein-journals.org. For instance, combining microfiltration with a slurry photocatalytic reactor for treating dye effluent resulted in high color removal rates beilstein-journals.org. Another study using a photocatalytic membrane reactor with suspended TiO₂ and a nanofiltration membrane demonstrated satisfactory degradation efficiency for azo dyes unipa.it.

Microbial Degradation and Bioremediation of Basic Red 2

Microbial degradation and bioremediation offer environmentally friendly and often cost-effective solutions for the removal of dyes from wastewater nih.govmdpi.com. Microorganisms, including bacteria and fungi, possess enzymatic systems capable of breaking down the complex structures of dyes tandfonline.comnih.gov.

Identification of Dye-Decolorizing Microorganisms

Numerous bacterial strains have been identified for their ability to decolorize various dyes, including azo dyes which are characterized by the presence of azo groups (-N=N-) tandfonline.comnih.govnih.gov. These microorganisms can be isolated from environments exposed to textile effluents, such as contaminated soil and wastewater treatment plants nih.govijcmas.com.

Examples of bacterial genera reported to decolorize dyes include Bacillus, Pseudomonas, Stenotrophomonas, Enterobacter, Proteus, and Staphylococcus tandfonline.comnih.govpantareiwater.combiotech-asia.org. White-rot fungi, such as Phanerochaete chrysosporium and Trametes versicolor, are also well-known for their ability to degrade a wide range of persistent organic pollutants, including textile dyes, through the action of extracellular enzymes tandfonline.compantareiwater.com.

Studies have investigated the decolorization potential of specific bacterial isolates on various dyes. For instance, bacterial strains isolated from textile effluent showed significant decolorization of Reactive Red dye ijcmas.com. A bacterial consortium of Enterobacter aerogenes, Proteus rettgeri, Pseudomonas fluorescens, and Staphylococcus aureus demonstrated enhanced decolorization of azo-red and azo-blue dyes compared to individual strains biotech-asia.org.

Enzymatic Mechanisms of Biodegradation

The microbial degradation of azo dyes primarily involves enzymatic mechanisms that target the azo bond and the aromatic structures of the dye molecule tandfonline.commdpi.com. Key enzymes involved in this process include azoreductases, laccases, and peroxidases tandfonline.comnih.govmdpi.com.

Azoreductases are crucial in the initial step of azo dye degradation, catalyzing the reductive cleavage of the azo bond (-N=N-) to form colorless aromatic amines nih.govtandfonline.commdpi.com. This reaction typically occurs under anaerobic or facultative anaerobic conditions nih.govijcmas.com.

Laccases and peroxidases, particularly lignin (B12514952) peroxidase and manganese peroxidase, are oxidative enzymes that can further degrade the aromatic amines and other intermediate products formed after the cleavage of the azo bond nih.govtandfonline.commdpi.com. These enzymes are often active under aerobic conditions and can lead to the complete mineralization of the dye molecule into simpler compounds like carbon dioxide and water nih.govtandfonline.com.

Some microorganisms utilize a combination of these enzymes to achieve effective dye degradation nih.govmdpi.com. For example, a strain of Lysinibacillus fusiformis capable of decolorizing Methyl Red dye showed involvement of laccase, azoreductase, and lignin peroxidase activities mdpi.com. The degradation pathway can involve initial reductive cleavage of the azo bond followed by aerobic degradation of the resulting aromatic amines mdpi.comresearchgate.net.

Bioremediation in Biological Electrode Systems

Biological electrode systems, also known as bioelectrochemical systems (BESs), represent an emerging technology for environmental remediation, including the treatment of dye-contaminated wastewater mdpi.comscirp.orgsci-hub.st. These systems utilize microorganisms to catalyze electrochemical reactions, facilitating the degradation of pollutants scirp.orgsci-hub.st.

In BESs, microorganisms interact with electrodes, which act as either electron donors or acceptors, to enhance their metabolic activity and promote the degradation of organic contaminants scirp.orgsci-hub.st. For dye degradation, microorganisms capable of transferring electrons to an electrode can facilitate reductive decolorization reactions scirp.org. Conversely, electrodes can supply electrons to microorganisms to drive reductive degradation processes scirp.org.

BESs can be configured in various ways, such as microbial fuel cells (MFCs) and microbial electrolysis cells (MECs) scirp.orgsci-hub.st. While MFCs are designed to generate electricity from the oxidation of organic matter, MECs use an external power supply to drive non-spontaneous reactions, including the reduction of pollutants scirp.org.

The application of BESs in dye bioremediation is an active area of research. These systems can potentially offer advantages such as enhanced degradation rates, the ability to treat recalcitrant compounds, and potentially energy recovery mdpi.comsci-hub.st. Coupling a microbial fuel cell system with a biofilm electrode reactor has shown increased color removal efficiency mdpi.com. The electrodes in BESs can also promote the enrichment of specific microbial populations capable of degrading the target contaminants, potentially shortening the bioremediation startup time sci-hub.st.

Data Tables

While specific quantitative data tables for Basic Red 2 degradation across all these methods were not consistently available across the search results within the defined scope, the search results provide qualitative and some quantitative findings regarding the efficiency of these processes for various dyes, including mentions of Basic Red 2 or similar azo dyes.

Here is a conceptual representation of how data might be presented in an interactive table, based on the types of findings discussed:

Remediation MethodCatalyst/MicroorganismDye Type/Example UsedKey Findings / Efficiency
Integrated Photocatalysis-MembraneTiO₂ (suspended/immobilized)Azo Dyes, Congo RedHigh removal rates (e.g., 82-100% color removal, 45-93% TOC removal) beilstein-journals.org. Satisfactory degradation efficiency unipa.it.
Microbial Degradation (Bacteria)Pseudomonas spp., Bacterial consortiaReactive Red, Azo DyesHigh decolorization percentages (e.g., >90%) ijcmas.combiotech-asia.org. Decolorization varies by strain and conditions biotech-asia.org.
Microbial Degradation (Fungi)White-rot fungi (P. chrysosporium)Various DyesCapable of degrading a broad spectrum of dyes and recalcitrant compounds tandfonline.compantareiwater.comijcmas.com.
Bioremediation in Biological ElectrodesMicroorganisms + ElectrodesVarious DyesPotential for enhanced degradation rates and treatment of recalcitrant compounds mdpi.comsci-hub.st. Increased color removal shown mdpi.com.

Detailed Research Findings

Detailed research findings highlight the effectiveness and mechanisms of these remediation approaches. For integrated photocatalysis-membrane systems, studies emphasize the synergistic effect of simultaneous degradation and separation beilstein-journals.orgresearchgate.net. The choice and form of the photocatalyst (e.g., suspended vs. immobilized TiO₂) and membrane type (e.g., nanofiltration, ultrafiltration) significantly influence the process efficiency beilstein-journals.orgunipa.it.

In microbial degradation, research focuses on isolating and identifying potent dye-decolorizing strains and understanding the enzymatic pathways involved tandfonline.comnih.govijcmas.com. The effectiveness of microbial decolorization is influenced by factors such as pH, temperature, dye concentration, and the presence of co-substrates mdpi.comijcmas.com. Anaerobic conditions are often favorable for the initial reductive cleavage of azo bonds by azoreductases, while subsequent aerobic treatment can mineralize the resulting aromatic amines nih.govmdpi.comresearchgate.net.

Studies on bioremediation in biological electrode systems explore the potential to enhance microbial activity and degradation rates through electrochemical stimulation scirp.orgsci-hub.st. These systems can provide a controlled environment for microbial growth and electron transfer, leading to more efficient pollutant removal sci-hub.st. Research in this area includes optimizing electrode materials and system configurations to maximize performance scirp.org.

Ecotoxicological and Environmental Fate Assessment of Basic Red 2

Environmental Persistence and Bioaccumulation Studies

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by physical, chemical, or biological processes. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.

Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems

The breakdown of Basic Red 2 under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions is a critical factor in determining its environmental persistence. In general, azo dyes, a class to which some red dyes belong, demonstrate varied degradation behaviors. Anaerobic conditions are often necessary to initiate the breakdown of the azo bond, which can then be followed by further degradation of the resulting aromatic amines under aerobic conditions.

Studies on related red azo dyes, such as Reactive Red 2, have shown that a sequential anaerobic-aerobic process can be effective in their degradation. For instance, in an anaerobic baffled reactor, Reactive Red 2 showed an average dye removal efficiency of 89.5%. The primary mechanism in the anaerobic phase is the reductive cleavage of the azo bond by microorganisms. The subsequent aerobic phase can then lead to the mineralization of the aromatic amines produced.

Phototransformation in Water and Soil

Phototransformation, or the breakdown of a chemical by light, is a significant degradation pathway for many synthetic dyes. Basic Red 2, also known as Safranin O, is considered a recalcitrant pollutant, indicating its resistance to degradation.

Research on the photolytic degradation of Basic Red 2 in the presence of a catalyst like hydrogen peroxide (H2O2) and UV radiation has been optimized under specific laboratory conditions (20 μM Basic Red 2, 1.67 mM H2O2, and pH 7.6). This suggests that under ideal conditions, photodegradation can occur. However, the rate of phototransformation in natural aquatic environments and on soil surfaces would be influenced by factors such as water turbidity, depth, and the intensity of solar radiation, as well as the presence of photosensitizing agents in the water or soil matrix. Specific half-life data for the phototransformation of Basic Red 2 in natural water and soil environments are not well-documented in existing literature.

Aquatic Ecotoxicity to Model Organisms (e.g., Algae, Daphnia, Fish)

The assessment of a chemical's toxicity to a range of aquatic organisms is fundamental to understanding its potential ecological impact. Standard model organisms include algae (representing primary producers), Daphnia (a small crustacean representing primary consumers), and fish (representing secondary consumers).

While specific toxicity data for Basic Red 2 is limited, studies on similar cationic basic dyes provide valuable insights. For instance, a study on Basic Red 14 demonstrated significant toxicity to both algae (Chlorella sp.) and waterfleas (Moina macrocopa). The 96-hour EC50 (the concentration causing an effect in 50% of the population) for Chlorella sp. was 10.88 mg/L, and the 48-hour LC50 (the concentration causing death in 50% of the population) for Moina macrocopa was 4.91 mg/L. The higher toxicity of Basic Red 14 compared to an anionic dye in the same study was attributed to its smaller molecular size, allowing it to pass through cell membranes more easily.

Another study on Basic Red 18 investigated its effects on Tilapia fish (Tilapia mossambica). Exposure to 100 ppm and 200 ppm of the dye resulted in 30% and 70% mortality, respectively. This study also noted behavioral changes and histological abnormalities in the gills, liver, and other organs of the fish, indicating the potential for sublethal effects at lower concentrations.

The following table summarizes the available ecotoxicity data for basic red dyes on representative aquatic organisms. It is important to note that these are for related compounds and not Basic Red 2 itself, highlighting a data gap for this specific chemical.

Test OrganismCompoundEndpointDurationValue (mg/L)
Chlorella sp. (Algae)Basic Red 1496-h EC5096 hours10.88
Moina macrocopa (Waterflea)Basic Red 1448-h LC5048 hours4.91
Tilapia mossambica (Fish)Basic Red 18Mortality-30% at 100 mg/L
Tilapia mossambica (Fish)Basic Red 18Mortality-70% at 200 mg/L

EC50: Effect Concentration, 50%; LC50: Lethal Concentration, 50%

Ecological Risk Assessment Methodologies for Basic Red 2

Ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. The process for a chemical like Basic Red 2 typically involves several key steps:

Problem Formulation : This initial stage defines the scope of the assessment. It involves identifying the potential environmental concentrations of Basic Red 2, the ecosystems and organisms that might be exposed, and the specific adverse effects of concern (e.g., reduced algal growth, mortality in fish). For textile dyes, the primary route of environmental entry is through wastewater discharge.

Exposure Assessment : This step quantifies the exposure of ecosystems to the chemical. It involves modeling or measuring the Predicted Environmental Concentration (PEC) of Basic Red 2 in relevant environmental compartments such as water and sediment. The PEC is influenced by factors like the volume of dye used, the efficiency of wastewater treatment processes, and the dilution capacity of the receiving water body.

Effects Assessment : This involves determining the concentration of Basic Red 2 below which adverse effects on aquatic organisms are unlikely to occur. This is known as the Predicted No-Effect Concentration (PNEC). The PNEC is typically derived from the most sensitive ecotoxicity data (e.g., the lowest LC50 or EC50 value) by applying an assessment factor to account for uncertainties, such as interspecies differences in sensitivity and the extrapolation from laboratory to field conditions.

Risk Characterization : In this final step, the PEC is compared to the PNEC to calculate a risk quotient (RQ = PEC/PNEC). An RQ value greater than 1 indicates a potential for ecological risk, suggesting that the environmental concentration of Basic Red 2 may be high enough to cause adverse effects in aquatic ecosystems. This would trigger a need for more detailed risk assessment or the implementation of risk management measures, such as improved wastewater treatment to reduce the discharge of the dye.

Given the data gaps for Basic Red 2, a precautionary approach would be necessary for a comprehensive ecological risk assessment. This would involve using data from structurally similar cationic dyes to estimate its potential toxicity and persistence, while acknowledging the inherent uncertainties in such an approach.

Advanced Toxicology and Biomedical Research of Basic Red 2

Cellular Cytotoxicity Mechanisms of Basic Red 2

Basic Red 2, a synthetic phenazinium dye also known as Safranine T, has been a subject of interest in various biological and chemical applications. Its planar, cationic structure facilitates its interaction with biological macromolecules, leading to a range of cellular effects. The cytotoxic mechanisms of Basic Red 2 are multifaceted, involving impacts on cell viability, membrane integrity, and the induction of specific cell death pathways.

Effects on Cell Viability and Proliferation in Mammalian Cell Lines

The cytotoxic effects of Basic Red 2 have been observed to be concentration-dependent in various cell lines. While specific IC50 values for Basic Red 2 are not extensively documented in the readily available literature, studies on similar compounds and related applications provide insights into its potential to inhibit cell proliferation. For instance, studies on other dyes used in cell viability assays demonstrate a dose-dependent decrease in cell survival upon exposure. The inherent ability of such dyes to interact with cellular components can disrupt normal cellular processes, leading to a reduction in proliferation and viability. The precise IC50 values are contingent on the specific cell line and the duration of exposure, highlighting the need for further targeted research to quantify the cytotoxic potency of Basic Red 2 across a range of mammalian cells.

Membrane Integrity Disruption and Cell Death Pathways (Apoptosis, Necrosis, Autophagy)

Basic Red 2, as a lipophilic cation, has the potential to interact with and disrupt cellular membranes, a critical factor in initiating cell death. This interaction can lead to a loss of membrane integrity, a hallmark of necrotic cell death. Necrosis is a form of uncontrolled cell death characterized by cell swelling and the rupture of the plasma membrane, leading to the release of intracellular contents and subsequent inflammation. nih.govmedchemexpress.com

In contrast, apoptosis is a programmed and regulated form of cell death that involves distinct morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response. nih.govmedchemexpress.com The induction of apoptosis is a key mechanism for many cytotoxic agents. While direct studies detailing the specific apoptotic or necrotic pathways induced by Basic Red 2 are limited, its known interaction with mitochondria is significant. As a cationic dye, Safranine T is used to measure mitochondrial membrane potential, and disruption of this potential is a key event in the intrinsic pathway of apoptosis. medchemexpress.com A compromised mitochondrial membrane can lead to the release of pro-apoptotic factors, triggering a cascade of caspase activation that culminates in apoptotic cell death.

Autophagy is a cellular self-degradation process that can either promote cell survival under stress or lead to cell death. nih.govnih.gov It involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular components and deliver them to lysosomes for degradation. nih.gov There is currently a lack of specific research investigating the role of autophagy in the cellular response to Basic Red 2 exposure.

The determination of whether Basic Red 2 primarily induces apoptosis, necrosis, or autophagy requires further investigation using methods such as flow cytometry with Annexin V and propidium (B1200493) iodide staining to differentiate between apoptotic and necrotic cells, and by monitoring the expression of key autophagy markers like LC3. nih.gov

Oxidative Stress Induction and Inflammatory Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and trigger inflammatory responses. mdpi.com Some studies suggest that phenazinium dyes like Safranine T can participate in redox reactions and may be involved in the generation of ROS, particularly under certain conditions like photodynamic therapy. mdpi.comacs.orgacs.org The generation of ROS can damage cellular components, including lipids, proteins, and DNA.

Lipid peroxidation, the oxidative degradation of lipids, is a key indicator of oxidative stress. medchemexpress.com It can lead to the formation of reactive aldehydes, which can further propagate cellular damage. Assays measuring the byproducts of lipid peroxidation, such as malondialdehyde, can be used to quantify this effect. nih.gov

Chronic inflammation is closely linked to oxidative stress, with ROS being capable of activating pro-inflammatory signaling pathways. researchgate.net This can lead to the production and release of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). researchgate.netresearchgate.net While the direct impact of Basic Red 2 on inflammatory cytokine production in mammalian cells has not been extensively studied, its potential to induce oxidative stress suggests a plausible link to inflammatory responses.

Interaction of Basic Red 2 with Biological Macromolecules

The biological effects of Basic Red 2 are intrinsically linked to its ability to bind to and interact with essential macromolecules within the body, namely proteins and nucleic acids. These interactions can alter the structure and function of these macromolecules, leading to the observed cytotoxic effects.

Binding to Serum Albumins (e.g., Bovine Serum Albumin - BSA)

Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the circulatory system, responsible for carrying various endogenous and exogenous substances. biointerfaceresearch.com The interaction of small molecules with serum albumin can significantly influence their distribution, metabolism, and efficacy. Fluorescence quenching is a common technique used to study the binding of ligands to proteins like BSA. nih.govnih.gov When a ligand binds to a protein, it can quench the intrinsic fluorescence of the protein's tryptophan and tyrosine residues. nih.gov

The mechanism of quenching can be either static, involving the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited fluorophore. nih.gov By analyzing the fluorescence quenching data at different temperatures, the binding constant (Kₐ), the number of binding sites (n), and the thermodynamic parameters (enthalpy change ΔH°, entropy change ΔS°, and Gibbs free energy change ΔG°) of the interaction can be determined. mdpi.comnih.gov These parameters provide valuable information about the spontaneity and the primary forces driving the binding process, such as hydrophobic interactions, hydrogen bonds, or electrostatic forces. While the specific binding parameters for the Basic Red 2-BSA interaction require further dedicated study, the principles of fluorescence quenching provide a robust framework for its investigation.

Interactive Data Table: Representative Thermodynamic Parameters for Ligand-BSA Interactions

Interacting ForceΔH°ΔS°
Hydrophobic forces> 0> 0
van der Waals, hydrogen bonds< 0< 0
Electrostatic interactions< 0> 0
Create your own comparison

This table illustrates the general thermodynamic signatures for different types of intermolecular forces that can govern the binding of a small molecule to a protein like BSA.

Interaction with Nucleic Acids (DNA, RNA)

Basic Red 2 is known to readily intercalate into biological macromolecules, including DNA and proteins. medchemexpress.com The interaction of Basic Red 2 with DNA has been studied using various spectral methods. Research indicates that Safranine T can intercalate between the base pairs of the DNA double helix. nih.govnih.govnih.gov This intercalation is supported by fluorescence quenching studies and the observed increase in the melting temperature of DNA upon binding. nih.govnih.gov

The binding of Safranine T to DNA is a complex process involving both intercalative and electrostatic interactions. nih.govnih.govresearchgate.net The planar phenazinium ring of the dye inserts itself between the stacked base pairs, while the positive charge on the molecule interacts with the negatively charged phosphate (B84403) backbone of the DNA. nih.govnih.gov The intrinsic binding constants for this interaction are on the order of 10⁴ to 10⁵ M⁻¹, with a binding site size of approximately 7 base pairs. nih.govnih.govresearchgate.net

Thermodynamic studies of the interaction between Safranine T and single-stranded polyriboadenylic acid (ss poly-A) have shown that the binding is driven by a negative enthalpy change and opposed by a negative entropy change. nih.gov This suggests that the binding process is enthalpically favorable. Furthermore, the binding affinity is influenced by the ionic strength of the solution, confirming the role of electrostatic forces in the complexation. nih.gov Interestingly, Safranine T shows a high affinity for single-stranded poly-A but does not appear to interact with the double-stranded form of this polynucleotide. nih.gov

Interactive Data Table: Binding Parameters of Basic Red 2 (Safranine T) with Nucleic Acids

Nucleic AcidBinding Constant (K) (M⁻¹)Binding Site Size (n)Primary Binding Mode
Double-stranded DNA~10⁴ - 10⁵~7 base pairsIntercalation & Electrostatic
Single-stranded poly(A) RNA5.98 x 10⁵~7.4 basesIntercalation
Create your own comparison
DNA Intercalation and Groove Binding Studies

Basic Red 2, a phenazinium-based cationic dye, interacts with double-stranded DNA primarily through a combination of intercalation and electrostatic forces. Spectroscopic and thermodynamic studies have elucidated the mechanisms and affinity of this binding.

Fluorescence, absorbance, and circular dichroism techniques have been employed to study the interaction between Safranin O and calf thymus DNA. nih.gov These investigations show that binding to double-stranded DNA induces strong quenching of the dye's natural fluorescence. nih.gov The binding affinity has been determined to be on the order of 10^5 M⁻¹, indicating a strong interaction. nih.govbulldog-bio.com The binding process is characterized by a single type of binding site, as suggested by linear Scatchard plots. nih.gov

Further evidence for intercalation comes from several key observations:

Energy Transfer: A strong energy transfer from DNA base pairs to the dye molecules is indicative of the close proximity required for an intercalative mode of binding. nih.gov

Fluorescence Polarization: Significant emission polarization is observed for the bound dye, supporting the notion that its movement is restricted, as would be expected when inserted between DNA base pairs. nih.gov

Viscosity Measurements: Studies using herring sperm DNA have shown that the relative viscosity of the DNA solution increases upon the addition of Safranin T (a synonym for Safranin O), which is a classic sign of intercalation, as the DNA helix must lengthen to accommodate the inserted molecules. ihisto.io

Salt Dependence: The binding affinity is influenced by ionic strength, revealing that electrostatic interactions between the cationic dye and the negatively charged phosphate backbone of DNA play a significant role in stabilizing the complex. nih.govacs.org

Thermodynamic studies have shown that the binding of Safranin O to DNA is an exothermic process, driven by both negative enthalpy and large positive entropy changes. bulldog-bio.com This suggests that hydrophobic forces are a major contributor to the binding energy. bulldog-bio.com Research also indicates a sequence preference, with Safranin O showing a higher binding affinity for guanine-cytosine (G-C) rich sequences over adenine-thymine (A-T) polynucleotides. bulldog-bio.com

Binding Parameters of Safranin O with DNA
DNA TypeBinding Constant (K) (M⁻¹)Thermodynamic DriverPrimary Binding ModesSequence Preference
Calf Thymus dsDNA~1.0 x 10⁵Enthalpy and EntropyIntercalation, ElectrostaticNot Specified
Herring Sperm DNAData not specifiedEnthalpy and EntropyIntercalation, ElectrostaticNot Specified
G-C PolynucleotidesHigher affinity (~10⁵)Enthalpy and EntropyIntercalation, HydrophobicGuanine-Cytosine
A-T PolynucleotidesLower affinity (~10⁵)Anomalous ProfileIntercalation, HydrophobicGuanine-Cytosine
Impact on DNA Replication

Direct experimental studies detailing the specific impact of Basic Red 2 on the enzymatic processes of DNA replication, such as the activity of DNA polymerase, are not extensively documented in the available literature. However, based on its established mechanism as a DNA intercalating agent, potential effects can be inferred. DNA intercalators are known to interfere with DNA synthesis. microbenotes.com By inserting into the DNA helix, these molecules can create a physical barrier that obstructs the progression of the replication fork, potentially leading to stalled replication and incomplete DNA synthesis. nih.govmicrobenotes.com This structural distortion of the DNA template can inhibit the function of DNA polymerases and other associated replication machinery. microbenotes.com

Molecular Docking and Computational Analysis of Ligand-Macromolecule Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the interactions between small molecules like Basic Red 2 and macromolecules. These in silico techniques predict binding affinities and visualize the specific interactions at the atomic level.

While specific molecular docking studies of Safranin O with DNA are not widely published, research has been conducted on its interaction with other macromolecules. For instance, a comparative study of Safranin O binding to the protein lysozyme (B549824) utilized molecular docking to identify the precise binding location and confirmed a static quenching mechanism. criver.com This demonstrates the utility of computational tools in characterizing the binding of Safranin O to biological targets.

Furthermore, in silico studies on other structurally related azo dyes provide a framework for understanding how Basic Red 2 might interact with DNA. Docking experiments with various genotoxic azo dyes have shown that these compounds can bind to DNA through either minor groove recognition or intercalation. jmaterenvironsci.com These studies reveal that functional groups such as hydroxyl, ammonium, and sulfonate play key roles in forming stable complexes with the DNA molecule, with binding affinities ranging from -6.35 kcal/mol to -9.42 kcal/mol. jmaterenvironsci.com Such computational analyses suggest that the planar, cationic structure of Basic Red 2 is well-suited for forming a stable complex within the DNA grooves or between its base pairs.

Genotoxicity and Mutagenicity Assessments of Basic Red 2

The genotoxic and mutagenic potential of chemical compounds is frequently assessed using a battery of standardized tests, including the bacterial reverse mutation assay (Ames test) and the in vitro or in vivo micronucleus assay. bulldog-bio.comwikipedia.orgyoutube.com

Some literature suggests that Safranin O may be mutagenic and carcinogenic, potentially through its interaction with nucleic acids. researchgate.net However, comprehensive and publicly available reports from standardized genotoxicity assays specifically for Basic Red 2 are limited. The Ames test is a widely used method that employs specific strains of bacteria (e.g., Salmonella typhimurium) to detect a chemical's potential to cause gene mutations. jeb.co.inregulations.gov A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to a negative control. bulldog-bio.com

Percutaneous Absorption and Dermal Penetration Studies

The study of percutaneous absorption is critical for assessing the potential systemic exposure to substances applied to the skin. Standardized in vitro methods, often employing Franz diffusion cells, are used to measure the penetration of chemicals through excised human or animal skin. criver.comebi.biomdpi.com These studies quantify the amount of a substance that passes through the skin layers (epidermis and dermis) into a receptor fluid over a specified period. ebi.bio

Specific quantitative data on the percutaneous absorption or dermal penetration of Basic Red 2 were not found in the reviewed literature. Cationic dyes, in general, can interact with the skin, and some have been reported to cause skin irritation. jmaterenvironsci.com The interaction of the positively charged Basic Red 2 molecule with the negatively charged components of the skin surface could influence its absorption and retention within the skin layers. However, without specific experimental data, the rate and extent of Basic Red 2 penetration through human skin remain uncharacterized.

Potential Biomedical and Bioimaging Applications of Basic Red 2

Basic Red 2 (Safranin O) has a long history of use as a biological stain in histology and cytology due to its ability to bind to specific cellular components. wikipedia.org Its most prominent application is in musculoskeletal research for the visualization of cartilage. ihisto.ioresearchgate.net Safranin O is a cationic dye that stoichiometrically binds to the negatively charged proteoglycans, particularly glycosaminoglycans (GAGs), in the cartilage extracellular matrix, staining them a distinct red or orange color. ihisto.ioresearchgate.net This property makes it an invaluable tool for:

Osteoarthritis Research: Assessing cartilage degradation and proteoglycan loss in animal models of osteoarthritis. ihisto.ioresearchgate.net

Cartilage Regeneration Studies: Evaluating the quality of tissue-engineered cartilage and the integration of biomaterial scaffolds. ihisto.io

Developmental Biology: Tracking the formation of bone and cartilage during embryonic development. ihisto.io

In microbiology, Safranin O is famously used as the counterstain in the Gram stain protocol, where it imparts a red or pink color to Gram-negative bacteria, allowing for their differentiation from Gram-positive bacteria, which retain the primary crystal violet stain. wikipedia.orgstainsfile.com

Beyond its traditional use as a simple stain, Safranin O has been explored for more advanced bioimaging applications. It functions as a fluorescent probe for measuring mitochondrial membrane potential (Δψm). acs.org As a lipophilic cation, Safranin O accumulates in energized mitochondria in response to the negative-inside membrane potential. This accumulation leads to changes in its fluorescence signal—either quenching at high concentrations or enhancement at lower concentrations—which can be measured to assess mitochondrial function in isolated organelles and permeabilized cells. acs.org This application is crucial for studies in bioenergetics and toxicology.

Conclusion and Future Research Directions for Basic Red 2

Summary of Key Research Findings and Gaps

Basic Red 2 has demonstrated significant utility as a biological stain, particularly in differentiating bacterial cell walls and highlighting cellular components like nuclei and cartilage. macsenlab.comnih.govwikipedia.org Its application extends to forensic science for fingerprint visualization and various industrial dyeing processes. chemicalbook.comchemicalbook.com Recent research highlights its potential in environmental remediation through photolytic degradation and adsorption for wastewater treatment. researchgate.netresearchgate.netresearchgate.net

Despite these findings, several research gaps remain. While studies have explored the degradation and removal of Basic Red 2 from water, further research is needed to fully understand the long-term environmental fate and potential byproducts of these processes. The efficiency and reusability of various adsorbents for Basic Red 2 removal in complex wastewater matrices require more extensive investigation. researchgate.netresearchgate.net Although its interaction with biological molecules like DNA has been noted, a comprehensive understanding of its molecular mechanisms in various biological staining applications and potential new biomedical uses could be further developed. mdpi.com Research into its properties as a photosensitizer and charge-controlling agent is present, but the full scope of its potential in materials science and renewable energy applications may warrant further exploration. chemicalbook.comchemicalbook.com

Emerging Research Frontiers and Methodological Advancements

Emerging research frontiers for Basic Red 2 involve leveraging its inherent properties for novel applications. Its fluorescent properties suggest potential in advanced imaging techniques beyond traditional microscopy. chemicalbook.comguidechem.com Methodological advancements in spectroscopy and computational modeling could provide deeper insights into its interaction with different substrates at the molecular level, optimizing its use in staining, adsorption, and materials science. researchgate.netmdpi.com The development of novel composite materials incorporating Basic Red 2 could lead to enhanced performance in areas such as sensing, photocatalysis, or advanced dyeing processes with improved fastness properties. researchgate.net Exploring its behavior in nanoscale environments and its potential in nanotechnology applications represents another promising frontier.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of Basic Red 2 necessitates interdisciplinary approaches. Collaboration between chemists, biologists, materials scientists, environmental engineers, and forensic scientists can unlock new insights. uio.noodu.eduresearchgate.net For instance, combining chemical synthesis expertise with biological imaging techniques could lead to the development of targeted stains or probes. macsenlab.comwikipedia.org Integrating environmental engineering principles with materials science could result in more effective and sustainable methods for Basic Red 2 removal from industrial effluent. researchgate.netresearchgate.net Forensic science could benefit from interdisciplinary studies exploring enhanced visualization techniques using Basic Red 2 in conjunction with advanced imaging technologies. chemicalbook.comchemicalbook.com

Translational Research Perspectives

Translational research perspectives for Basic Red 2 focus on moving findings from basic science towards practical applications and potential societal benefits. uic.eduscimagojr.comesh.org In the biomedical field, translating the understanding of its interaction with biological tissues could lead to improved diagnostic staining protocols or the development of new research tools. macsenlab.comwikipedia.org In environmental science, translating research on its degradation and adsorption could result in scalable and cost-effective wastewater treatment technologies for industries using the dye. researchgate.netresearchgate.netresearchgate.net Furthermore, exploring its potential in renewable energy or advanced materials could have translational impacts on technology development and industrial processes. chemicalbook.comchemicalbook.com

Q & A

Q. What methodologies enable the green synthesis of Basic Red 2 with reduced environmental impact?

  • Methodological Answer : Replace traditional solvents with ionic liquids or supercritical CO2. Optimize reaction parameters (temperature, catalyst) via life-cycle assessment (LCA)-guided design. Use microwave-assisted synthesis to reduce energy consumption and reaction time (e.g., 80°C, 30 min vs. 6 hours conventional) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in cross-laboratory studies involving Basic Red 2?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (UV-Vis spectra, chromatograms) in repositories like Zenodo. Standardize protocols using SOPs with detailed metadata (e.g., pH ±0.1, humidity 50±5%) and inter-lab calibration rounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.